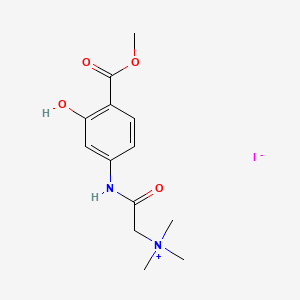

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide: is a complex organic compound with a unique structure that combines a salicylate ester with a dimethylaminoacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide typically involves multiple steps:

Formation of the Salicylate Ester: The initial step involves the esterification of salicylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl salicylate.

Introduction of the Acetylamino Group: The next step is the acetylation of the hydroxyl group on the salicylate ring using acetic anhydride or acetyl chloride.

Addition of the Dimethylaminoacetyl Group: The final step involves the reaction of the acetylated salicylate with dimethylamine and an appropriate acylating agent, such as acetyl chloride, to introduce the dimethylaminoacetyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for developing analgesic or anti-inflammatory agents.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various chemical transformations.

Biological Studies: The compound may be used in studies investigating enzyme inhibition or receptor binding due to its unique functional groups.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoacetyl group may facilitate binding to active sites, while the salicylate moiety could interact with other regions of the target molecule, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-acetamido-2-hydroxybenzoate: Similar in structure but lacks the dimethylaminoacetyl group.

Methyl salicylate: A simpler ester without the acetylamino or dimethylaminoacetyl groups.

Acetylsalicylic acid (Aspirin): Contains an acetyl group but lacks the dimethylaminoacetyl moiety.

Uniqueness

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide is unique due to the presence of both the dimethylaminoacetyl and salicylate groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide is a quaternary ammonium salt derived from methyl salicylate, characterized by its unique structure that incorporates a dimethylaminoacetylamino group. This compound has garnered attention for its significant biological activities, particularly in the realms of analgesia, anti-inflammation, and potential anticancer properties.

- Molecular Formula : C13H19N2O4

- SMILES Notation : CN+(C)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O

- InChI : InChI=1S/C13H18N2O4/c1-15(2)C(=O)N(C(C1=CC=C(C=C1)C(=O)OC)O)CC(=O)N(C)C

The presence of a methiodide component enhances solubility and biological activity, making it a compound of interest for various therapeutic applications .

1. Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. Its structural similarity to other salicylate compounds suggests a mechanism akin to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which may involve inhibition of cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis.

2. Cytotoxicity and Anticancer Potential

The compound has shown promise in cytotoxicity assays against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung). Studies have reported that this compound induces apoptosis in these cells, potentially through mechanisms involving the modulation of apoptotic pathways and enzyme inhibition .

The proposed mechanisms through which this compound exerts its biological activity include:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It is hypothesized that the compound inhibits key enzymes involved in inflammatory processes and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in certain cancer cell types, thereby preventing proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Salicylate | Methyl Salicylate Structure | Commonly used as a topical analgesic; lacks amino substituents. |

| Dimethylaminopropionamide | Dimethylaminopropionamide Structure | Exhibits different biological activities; primarily used in synthetic pathways. |

| N,N-Dimethylglycine | N,N-Dimethylglycine Structure | Known for its role in metabolism; structurally simpler than methiodide. |

This comparative analysis highlights the unique aspects of this compound, particularly its enhanced solubility and bioavailability due to its quaternary ammonium structure.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Clinical Trials : A phase IV clinical trial assessed the safety and efficacy of formulations containing this compound for treating musculoskeletal pain. Results indicated significant pain relief with minimal adverse effects reported .

- In Vitro Studies : Research demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .

Properties

CAS No. |

14035-21-3 |

|---|---|

Molecular Formula |

C13H19IN2O4 |

Molecular Weight |

394.21 g/mol |

IUPAC Name |

[2-(3-hydroxy-4-methoxycarbonylanilino)-2-oxoethyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C13H18N2O4.HI/c1-15(2,3)8-12(17)14-9-5-6-10(11(16)7-9)13(18)19-4;/h5-7H,8H2,1-4H3,(H-,14,16,17,18);1H |

InChI Key |

QALLICVLMVNBNX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.